molecular formula C3H3F3OS B14668064 S-methyl 2,2,2-trifluoroethanethioate CAS No. 41879-94-1

S-methyl 2,2,2-trifluoroethanethioate

Cat. No.: B14668064
CAS No.: 41879-94-1
M. Wt: 144.12 g/mol
InChI Key: JOURTNKOBNXXIV-UHFFFAOYSA-N
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Description

S-methyl 2,2,2-trifluoroethanethioate is an organic compound with the molecular formula C3H3F3OS It is a thioester derivative, characterized by the presence of a trifluoromethyl group attached to the ethanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing S-methyl 2,2,2-trifluoroethanethioate involves the reaction of 2-bromohexanoic acid with methyl thiocyanate in the presence of trifluoroacetic acid. This reaction yields this compound with a 31% yield . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

S-methyl 2,2,2-trifluoroethanethioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thioesters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

S-methyl 2,2,2-trifluoroethanethioate has several applications in scientific research:

Mechanism of Action

The mechanism by which S-methyl 2,2,2-trifluoroethanethioate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity and protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • S-methyl 2-bromohexanethioate
  • N-trifluoroacetyl-S-methylthiol-carbamate
  • N-trifluoro-acetyltrifluoroacetamide

Uniqueness

S-methyl 2,2,2-trifluoroethanethioate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .

Properties

CAS No.

41879-94-1

Molecular Formula

C3H3F3OS

Molecular Weight

144.12 g/mol

IUPAC Name

S-methyl 2,2,2-trifluoroethanethioate

InChI

InChI=1S/C3H3F3OS/c1-8-2(7)3(4,5)6/h1H3

InChI Key

JOURTNKOBNXXIV-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)C(F)(F)F

Origin of Product

United States

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